molecular formula C18H24N2O4 B12279071 tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate

Cat. No.: B12279071
M. Wt: 332.4 g/mol
InChI Key: OXSWGPBHSFIWRC-UHFFFAOYSA-N
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Description

2-[(1-Boc-4-piperidyl)methoxy]benzoxazole is a chemical compound that features a benzoxazole ring substituted with a methoxy group linked to a piperidine ring protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Boc-4-piperidyl)methoxy]benzoxazole typically involves the following steps:

    Formation of N-Boc-4-piperidinemethanol: This intermediate is synthesized by reacting 4-piperidinemethanol with di-tert-butyl dicarbonate.

    Coupling Reaction: The N-Boc-4-piperidinemethanol is then coupled with 2-hydroxybenzoxazole using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Boc-4-piperidyl)methoxy]benzoxazole can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions (e.g., using trifluoroacetic acid).

    Substitution Reactions: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Deprotected Compound: 2-[(4-piperidyl)methoxy]benzoxazole.

    Substituted Products: Various derivatives depending on the nucleophile used.

    Oxidized and Reduced Products: Piperidones and piperidines, respectively.

Scientific Research Applications

2-[(1-Boc-4-piperidyl)methoxy]benzoxazole has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[(1-Boc-4-piperidyl)methoxy]benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthetic steps, which can be removed to reveal the active piperidine moiety that interacts with the target.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-4-piperidinemethanol: A precursor in the synthesis of 2-[(1-Boc-4-piperidyl)methoxy]benzoxazole.

    2-Hydroxybenzoxazole: Another precursor used in the coupling reaction.

    Piperidine Derivatives: Compounds with similar piperidine moieties but different substituents.

Uniqueness

2-[(1-Boc-4-piperidyl)methoxy]benzoxazole is unique due to its specific combination of a benzoxazole ring and a Boc-protected piperidine moiety. This structure allows for versatile modifications and applications in various fields of research.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 4-(1,3-benzoxazol-2-yloxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)23-16/h4-7,13H,8-12H2,1-3H3

InChI Key

OXSWGPBHSFIWRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3O2

Origin of Product

United States

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